molecular formula C20H16N4O2 B4522113 3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4522113
M. Wt: 344.4 g/mol
InChI Key: GUFBZPMCVYHMRC-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-N⁴-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a fused heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Its structure includes:

  • A 3-methyl group at position 3 of the isoxazole ring.
  • A phenyl substituent at position 6 of the pyridine moiety.
  • A carboxamide group at position 4, substituted with a 3-pyridylmethyl moiety.

Properties

IUPAC Name

3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-18-16(19(25)22-12-14-6-5-9-21-11-14)10-17(23-20(18)26-24-13)15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBZPMCVYHMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) and pyridine nitrogen serve as key sites for nucleophilic attacks.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Amide alkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CN-alkylation at carboxamide nitrogen72-85%
Pyridine quaternizationMethyl triflate, THF, 25°CFormation of N-methylpyridinium salt68%

Mechanistic insight : The pyridylmethyl substituent enhances electron density at the carboxamide group, facilitating nucleophilic substitution. Steric hindrance from the isoxazole ring limits reactivity at the 3-methyl position.

Electrophilic Aromatic Substitution

The phenyl and pyridine rings undergo regioselective electrophilic substitutions.

Target PositionReagents/ConditionsProductSelectivitySource
Phenyl ring (para)HNO₃/H₂SO₄, 0–5°CNitration at C4 of phenyl group89%
Pyridine ring (C5)Br₂ in CHCl₃, 40°CBromination at C5 of pyridine63%

Key observation : The electron-withdrawing isoxazole ring directs electrophiles to the phenyl group’s para position, while the pyridine’s nitrogen atom deactivates adjacent positions .

Hydrolysis and Decarboxylation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagents/TemperatureMajor ProductByproductsSource
Acidic hydrolysis6M HCl, reflux, 12 hrs4-Carboxylic acid derivativeNH₃
Basic hydrolysisNaOH (10%), 100°C, 8 hrsSodium carboxylateMethylamine

Kinetic data : Acidic hydrolysis proceeds with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 80°C.

Reductive Transformations

Catalytic hydrogenation targets the isoxazole and pyridine rings:

Reaction SiteReagents/ConditionsProductConversionSource
Isoxazole ringH₂ (1 atm), Pd/C, ethanol, 25°CRing-opening to β-keto amide55%
Pyridine ringH₂ (3 atm), Raney Ni, 80°CPiperidine derivative42%

Limitation : Over-reduction of the pyridylmethyl group leads to complex mixtures, requiring precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl and pyridine substituents:

Coupling TypeReagents/ConditionsNew SubstituentYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, ArB(OH)₂, THF, 80°CAryl groups at C678%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene, 110°CAmino groups at C365%

Optimization note : Electron-deficient aryl boronic acids exhibit higher coupling efficiency due to the electron-rich pyridine scaffold .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Oxidation TargetReagents/ConditionsProductSelectivitySource
Pyridylmethyl CH₂KMnO₄, H₂O, 60°CCarboxylic acid at N~4~91%
Isoxazole C3 methylSeO₂, dioxane, 90°CAldehyde formation48%

Side reactions : Over-oxidation of the aldehyde to COOH occurs with prolonged reaction times (>6 hrs).

Photochemical Reactions

UV-induced rearrangements exploit the isoxazole ring’s photolability:

ConditionsWavelength/TimeMajor ProductQuantum YieldSource
UV-C (254 nm)Benzene, 12 hrsPyridine-isoxazole ring contraction0.34

Application : This pathway enables synthesis of strained heterocyclic analogs for biological testing .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Study:
A study published in Cancer Research demonstrated that derivatives of isoxazole compounds, including 3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide, displayed significant cytotoxic effects against breast cancer cells. The compound was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

1.2 Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Study:
In a preclinical model of Alzheimer's disease, this compound was shown to reduce amyloid-beta plaque formation and improve cognitive function. These findings suggest its potential as a therapeutic agent for Alzheimer’s disease .

Summary of Research Findings

ApplicationMechanismKey Findings
Anticancer ActivityInduces apoptosisSignificant cytotoxicity against breast cancer cells
Neuroprotective EffectsReduces oxidative stressDecreased amyloid-beta plaques in Alzheimer's model

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Isoxazolo[5,4-b]Pyridine Derivatives

Compound Name Position 3 Position 6 Position 4 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Methyl Phenyl N-(3-pyridylmethyl)carboxamide C₂₁H₁₇N₄O₂ 357.39
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Methyl 2-Furyl N-(4-fluoro-2-methylphenyl)carboxamide C₁₉H₁₄FN₃O₃ 351.34
6-Cyclopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide Methyl Cyclopropyl N-(tetrahydrofuranylmethyl)carboxamide C₁₆H₁₉N₃O₃ 301.34
3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid Methyl Thien-2-yl Carboxylic acid C₁₂H₈N₂O₃S 260.27
N-Isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide Benzenesulfonamide C₁₂H₁₀N₄O₂S 274.30

Key Observations :

  • Position 4 : The 3-pyridylmethyl carboxamide group in the target compound introduces hydrogen-bonding capacity and solubility via the pyridine nitrogen, contrasting with sulfonamide () or carboxylic acid () derivatives.

Key Observations :

  • Antibacterial Activity : Sulfonamide derivatives () exhibit direct antimicrobial effects, while carboxamide analogs like the target compound may prioritize antiproliferative or kinase-inhibitory roles due to their bulkier substituents.
  • Substituent Impact : The 3-pyridylmethyl group in the target compound could enhance blood-brain barrier penetration compared to sulfonamides or carboxylic acids, making it a candidate for central nervous system-targeted therapies.

Key Observations :

  • Microwave Methods : demonstrates improved efficiency (70–85% yield) for sulfonamide derivatives, which could be adapted for carboxamide synthesis.

Biological Activity

The compound 3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a member of the isoxazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of approximately 306.37 g/mol. The compound features an isoxazole ring fused with a pyridine moiety, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole derivatives demonstrate potent fungicidal activity against various pathogens, including those causing cucumber and wheat powdery mildew. The structure-activity relationship suggests that modifications in the isoxazole moiety can enhance antifungal efficacy .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. It has been reported that certain isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Fungicidal Activity : A study on the fungicidal properties of isoxazole derivatives revealed that compounds with specific substitutions showed enhanced activity against common crop diseases. The most effective compounds were those with a 4,5-dihydroisoxazole structure, indicating that the position and type of substituents play a critical role in biological efficacy .
  • Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory effects of isoxazole derivatives demonstrated their ability to reduce IL-17 production in vitro. This suggests a mechanism by which these compounds could be developed into treatments for autoimmune conditions such as psoriasis and rheumatoid arthritis .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • Substituents : Methyl and phenyl groups at specific positions on the isoxazole ring significantly affect biological activity.
  • Pyridine Interaction : The presence of pyridine moieties enhances binding affinity to target enzymes, thereby increasing potency.
Substituent Biological Activity Comments
MethylIncreased antifungal activityOptimal at N~4~ position
PhenylEnhanced COX inhibitionCritical for anti-inflammatory effects
PyridylImproved enzyme bindingKey for metabolic stability

Q & A

Q. What synthetic routes are commonly employed to synthesize 3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A typical route involves:

Cyclization : Reacting substituted pyridine derivatives with phenylacetaldehyde under palladium-catalyzed conditions to form the isoxazole ring .

Functionalization : Introducing the 3-pyridylmethyl group via nucleophilic substitution or reductive amination, using DMF or toluene as solvents .

Carboxamide Formation : Coupling the intermediate with activated carboxylic acids (e.g., using EDCI/HOBt) in anhydrous dichloromethane .
Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column (Method: 0.1% TFA in H₂O/ACN gradient) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions and aromaticity. For example, the pyridylmethyl proton resonates at δ 4.5–5.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 405.15) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in Suzuki-Miyaura couplings; CuI often reduces aryl halide byproducts .
  • Solvent Optimization : Replace DMF with DMAc to improve reaction homogeneity and yield by 15–20% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, enhancing efficiency .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays) to identify protocol discrepancies (e.g., ATP concentrations) .
  • Structural Reanalysis : Use molecular docking (AutoDock Vina) to verify binding modes against crystal structures of target enzymes .
  • Batch Reproducibility : Re-synthesize compounds under controlled conditions to isolate batch-specific impurities via LC-MS .

Q. How are structure-activity relationship (SAR) studies designed for substituent variations?

  • Methodological Answer :
  • Core Modifications :
Substituent Biological Impact Reference
3-PyridylmethylEnhances kinase binding
Phenyl at C6Improves lipophilicity (logP +0.5)
Methyl at C3Reduces metabolic clearance
  • Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA) to predict activity of novel analogs .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method (USP guidelines) in buffers (pH 1.2–7.4) and DMSO. Discrepancies may arise from polymorphic forms .
  • Particle Size Reduction : Nano-milling (200 nm particles) increases aqueous solubility by 3-fold .

Comparative Tables

Q. Table 1: Synthetic Method Comparison

Parameter Traditional Route Optimized Route
CatalystPd(OAc)₂CuI/DMAc
Yield45–50%65–70%
ByproductsAryl halides<5% impurities
Reference

Q. Table 2: Biological Activity of Analogues

Analog Target IC₅₀ (nM) Reference
Parent CompoundEGFR12.3 ± 1.2
Trifluoromethyl DerivativeEGFR8.7 ± 0.9
Chlorophenyl AnalogPDGFR-β25.4 ± 2.1

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methyl-6-phenyl-N~4~-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.